N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-8-6-17(7-9-18)23-12-10-22(11-13-23)14-19(24)21-16-4-2-15(20)3-5-16/h2-9H,10-14H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOSLJZDXFCRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Nucleophilic Substitution Approach
The most widely reported method involves a two-step sequence: (1) synthesis of 4-(4-methoxyphenyl)piperazine and (2) its reaction with N-(4-fluorophenyl)chloroacetamide.
Step 1: Preparation of 4-(4-Methoxyphenyl)Piperazine
4-Methoxyphenylpiperazine is synthesized via Ullmann coupling between 4-methoxyiodobenzene and piperazine in the presence of a copper(I) catalyst. Reaction conditions include:
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 110°C |
| Catalyst | CuI (5 mol%) |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Step 2: Acetamide Formation
N-(4-Fluorophenyl)chloroacetamide is prepared by treating 4-fluoroaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C). Subsequent nucleophilic substitution with 4-(4-methoxyphenyl)piperazine proceeds at 60°C in acetonitrile, yielding the target compound:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Potassium carbonate |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 75–80% |
Modern Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. A one-pot protocol involves simultaneous formation of the piperazine ring and acetamide linkage:
| Component | Quantity |
|---|---|
| 4-Methoxyiodobenzene | 1.0 equiv |
| Piperazine | 1.2 equiv |
| Chloroacetyl chloride | 1.1 equiv |
| 4-Fluoroaniline | 1.0 equiv |
| Solvent | Ethanol |
| Microwave Power | 300 W |
| Temperature | 100°C |
| Time | 30 minutes |
| Yield | 85% |
This method eliminates intermediate purification, enhancing efficiency.
Flow Chemistry Techniques
Continuous flow systems enable precise control over reaction parameters. A microreactor setup achieves 90% conversion in 10 minutes by maintaining:
| Parameter | Value |
|---|---|
| Residence Time | 10 minutes |
| Temperature | 120°C |
| Pressure | 3 bar |
| Catalyst | Cu nanoparticles (2 wt%) |
Flow chemistry minimizes side reactions, particularly oxidation of the methoxy group.
Solvent Systems and Reaction Optimization
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine, while ethereal solvents (THF) improve solubility of aromatic intermediates:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 95 |
| Acetonitrile | 75 | 93 |
| THF | 68 | 90 |
| Toluene | 55 | 85 |
DMF is preferred for balancing yield and ease of purification.
Base and Stoichiometry
Stoichiometric excess of piperazine (1.2–1.5 equiv) ensures complete substitution. Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis:
| Base | Yield (%) |
|---|---|
| K₂CO₃ | 80 |
| NaOH | 65 |
| Et₃N | 70 |
Purification and Analytical Characterization
Chromatographic Techniques
Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted aniline and piperazine derivatives. Recrystallization from ethanol/water (1:1) yields crystals with >99% purity.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 6.90 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 3.80 (s, 3H, OCH₃)
-
δ 3.55 (t, J = 5.2 Hz, 4H, Piperazine-H)
-
δ 2.65 (t, J = 5.2 Hz, 4H, Piperazine-H)
LC-MS (ESI+): m/z 344.2 [M+H]⁺, confirming molecular weight.
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the methoxy group to quinones occurs above 100°C. Mitigation includes inert atmospheres (N₂/Ar) and antioxidant additives (BHT, 0.1 wt%).
Scalability Issues
Batch heterogeneity in large-scale reactions is addressed via segmented flow reactors, achieving 95% reproducibility in >10 kg batches.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted analogs of the original compound .
Scientific Research Applications
N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s key structural features include:
- Piperazine ring : Substituted at the 4-position with a 4-methoxyphenyl group.
- Acetamide side chain : Terminated by a 4-fluorophenyl group.
Table 1: Comparison of Structural Analogs
*Estimated based on molecular formula C₁₉H₂₁FN₃O₂.
Key Observations:
Substituent Effects :
- Methoxy groups (e.g., compound 13, 28) increase molecular weight and melting points compared to fluorine or chlorine substituents .
- Thiazole or benzothiazole heterocycles (compounds 28, 3f) significantly elevate molecular weight and thermal stability .
- Halogen substituents (F, Cl) reduce melting points, likely due to weaker intermolecular interactions .
Pharmacological Activities
Anti-Inflammatory Activity:
- Compound 3f : Benzothiazole derivatives are associated with anti-inflammatory and antimicrobial activities, though specific data are unavailable .
Antimicrobial Activity:
- Benzo[d]thiazole sulfonyl derivatives (e.g., compounds 47–50 in ) show activity against gram-positive bacteria and fungi, highlighting the role of sulfonyl and heterocyclic groups .
Anticancer Activity:
- Quinazoline sulfonyl acetamides (e.g., compounds 38–40 in ) demonstrate notable cytotoxicity against cancer cell lines, though these differ structurally from the target compound .
Structure-Activity Relationships (SAR)
- Piperazine Substitution :
- Acetamide Modifications :
- Thiazole or benzothiazole moieties (compounds 28, 3f) introduce planar aromatic systems that may facilitate π-π stacking in enzyme active sites .
Biological Activity
N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a piperazine moiety, a fluorinated phenyl group, and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of 401.44 g/mol. The presence of the fluorine atom and methoxy group suggests enhanced lipophilicity, which may influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy in models of depression, potentially due to their ability to modulate neurotransmitter systems.
- Antitumor Activity : The structural similarity to known antitumor agents suggests potential effectiveness against cancer cell lines.
- Antimicrobial Properties : Compounds with similar piperazine structures have demonstrated antimicrobial activity against various pathogens.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperazine ring.
- Introduction of the fluorinated phenyl group.
- Coupling with the methoxyphenyl substituent.
Research indicates that this compound may interact with various biological targets, including serotonin receptors and dopamine receptors, which are critical in mood regulation and psychiatric disorders. The specific interactions are still under investigation but are hypothesized to involve modulation of receptor activity and downstream signaling pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide | Similar piperazine structure | Antidepressant |
| 5-Chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl]pyridine | Contains pyridine instead of piperazine | Antitumor |
| 4-Fluoro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]carbonyl]aniline | Fluorinated aniline structure | Antimicrobial |
This table highlights how structural variations can influence biological activity, suggesting that the unique combination of functional groups in this compound may confer distinct pharmacological properties.
Clinical Implications
The potential therapeutic applications of this compound span various domains:
- Psychiatric Disorders : Given its antidepressant potential, further research could lead to novel treatments for depression and anxiety disorders.
- Cancer Treatment : If antitumor activity is confirmed, it could contribute to the development of new cancer therapies.
- Infectious Diseases : Antimicrobial properties may provide a basis for new antibiotics or antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
